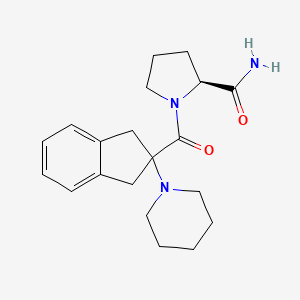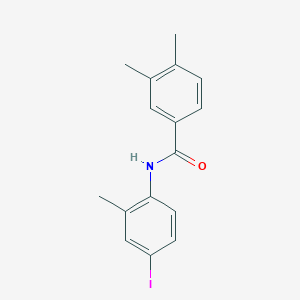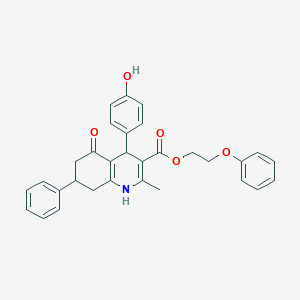![molecular formula C18H29NO7 B5211591 2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid](/img/structure/B5211591.png)
2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine; oxalic acid is a complex organic compound that features a combination of aromatic and aliphatic ether groups, along with a secondary amine. This compound is notable for its diverse chemical structure, which includes multiple bonds, rotatable bonds, and aromatic rings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine typically involves multiple steps, starting with the preparation of the aromatic ether and followed by the introduction of the aliphatic ether and secondary amine groups. Common reagents used in these reactions include alkyl halides, phenols, and amines. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
類似化合物との比較
Similar Compounds
- 2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine
- 2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine hydrochloride
- 2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine sulfate
Uniqueness
What sets 2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14(2)15-5-4-6-16(13-15)20-12-11-19-10-8-17-7-9-18-3;3-1(4)2(5)6/h4-6,13-14,17H,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKGGKICHHEMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)


![6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5211524.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5211526.png)

![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5211552.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5211594.png)


![(5Z)-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5211608.png)
